molecular formula C8H11NO B12552882 O-(4-Ethylphenyl)hydroxylamine CAS No. 144181-56-6

O-(4-Ethylphenyl)hydroxylamine

Cat. No.: B12552882
CAS No.: 144181-56-6
M. Wt: 137.18 g/mol
InChI Key: JPFOGRHBYGGIOH-UHFFFAOYSA-N
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Description

O-(4-Ethylphenyl)hydroxylamine is a hydroxylamine derivative characterized by a 4-ethylphenyl group attached to the hydroxylamine oxygen. This compound belongs to a broader class of O-arylhydroxylamines, which are studied for their diverse chemical and biological properties. The ethyl substituent at the para position of the benzene ring imparts unique steric and electronic effects, distinguishing it from analogs with methoxy, nitro, or heteroaromatic substituents.

Properties

CAS No.

144181-56-6

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

O-(4-ethylphenyl)hydroxylamine

InChI

InChI=1S/C8H11NO/c1-2-7-3-5-8(10-9)6-4-7/h3-6H,2,9H2,1H3

InChI Key

JPFOGRHBYGGIOH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)ON

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: O-(4-Ethylphenyl)hydroxylamine can be synthesized through the O-alkylation of hydroxylamine derivatives. One common method involves the reaction of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . This method provides a straightforward route to obtain O-substituted hydroxylamines.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar O-alkylation techniques. The process typically requires careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: O-(4-Ethylphenyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

O-(4-Ethylphenyl)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism by which O-(4-Ethylphenyl)hydroxylamine exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable complexes with metal ions, which can be exploited in catalytic processes. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it participates in .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

  • Molecular Weight: O-(4-Ethylphenyl)hydroxylamine has a lower molecular weight (~137.2 g/mol) than methoxy- or nitro-substituted analogs (154–184 g/mol), suggesting higher volatility or solubility in nonpolar solvents.
  • Thermal Stability : Methoxy and nitro derivatives are typically stabilized by resonance or polar interactions, whereas ethyl-substituted compounds may exhibit lower thermal stability due to weaker electronic effects.

Research Implications and Gaps

  • Synthesis Optimization : The ethyl group’s steric bulk may necessitate tailored synthetic approaches, distinct from methods used for methoxy or nitro analogs (e.g., acid catalysis vs. hydrolysis ).
  • Safety Profile : Analogous compounds like 4-Hydroxydiphenylamine require protective gear due to skin/eye irritation risks . This compound likely demands similar precautions but may exhibit reduced toxicity compared to nitro derivatives.

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